molecular formula C25H22O7 B14332921 Carbonic acid;4-phenoxyphenol CAS No. 104752-05-8

Carbonic acid;4-phenoxyphenol

Cat. No.: B14332921
CAS No.: 104752-05-8
M. Wt: 434.4 g/mol
InChI Key: ZHFQRTQBVZAISZ-UHFFFAOYSA-N
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Description

4-Phenoxyphenol (CAS 831-82-3) is a phenolic compound featuring a phenol moiety substituted with a phenoxy group at the para position (Figure 1). It is widely utilized in chemical synthesis, lignin modeling, and antimicrobial research . Its structure enables diverse interactions, such as hydrogen bonding and cation-π interactions, making it a valuable substrate for studying enzymatic oxidation and ligand-receptor binding .

Figure 1: Structure of 4-phenoxyphenol.

Properties

CAS No.

104752-05-8

Molecular Formula

C25H22O7

Molecular Weight

434.4 g/mol

IUPAC Name

carbonic acid;4-phenoxyphenol

InChI

InChI=1S/2C12H10O2.CH2O3/c2*13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11;2-1(3)4/h2*1-9,13H;(H2,2,3,4)

InChI Key

ZHFQRTQBVZAISZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)O.C1=CC=C(C=C1)OC2=CC=C(C=C2)O.C(=O)(O)O

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride.

    Substitution: Nitric acid, sulfuric acid, halogens.

Major Products:

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Substitution: Nitro, sulfo, and halogenated phenols.

Mechanism of Action

Molecular Targets and Pathways: 4-phenoxyphenol interacts with carbonic anhydrases, a group of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. This interaction can inhibit the enzyme’s activity, affecting processes like pH regulation and ion transport .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The following table summarizes key comparisons between 4-phenoxyphenol and related phenolic compounds:

Compound Key Structural Features Biological Activity Reactivity Mechanism Binding Affinity (AgrA, kcal/mol) Applications
4-Phenoxyphenol Phenol with para-phenoxy group Anti-AgrA, antimicrobial PCET oxidation -22.191 Lignin model, enzyme studies
9H-Xanthene-9-carboxylic acid Xanthene core with carboxylic acid Anti-AgrA, antimicrobial Not reported -20.841 Antibacterial agent
Carnosic acid Diterpene with catechol moiety Anti-AgrA, antioxidant Not reported -22.622 Food preservative, antimicrobial
2,4-Di-tert-butylphenol Phenol with bulky tert-butyl substituents Antioxidant (industrial) HAT oxidation N/A Industrial stabilizer
p-Hydroxyphenyl acetic acid Phenolic acetic acid derivative Metabolic intermediate Not reported N/A Biochemical research

Mechanistic Differences in Oxidation

  • 4-Phenoxyphenol: Undergoes proton-coupled electron transfer (PCET) when oxidized by Ni-Cu bis(μ-oxo) complexes, as indicated by a deuterium KIE of 1.66 . This contrasts with 2,4-di-tert-butylphenol, which follows a hydrogen atom transfer (HAT) mechanism (KIE = 4.72) due to steric hindrance from its bulky substituents .
  • Enzymatic Oxidation: Tyrosinase cleaves 4-phenoxyphenol’s 4-O-5 bond, producing phenol and 1,4-benzoquinone, which polymerizes into dark precipitates . This reactivity is exploited in lignin degradation studies .

Binding Affinities and Antimicrobial Potential

  • AgrA Inhibition: 4-Phenoxyphenol binds to the Staphylococcus aureus AgrA receptor (a quorum-sensing regulator) with a Glide binding energy of -22.191 kcal/mol, comparable to carnosic acid (-22.622 kcal/mol) and superior to 9H-xanthene-9-carboxylic acid (-20.841 kcal/mol) . Key interactions include H-bonds with Arg198/Asn201 and cation-π interactions with Arg233 .
  • Synergy with Antibiotics: 4-Phenoxyphenol enhances the efficacy of clindamycin against methicillin-resistant S. aureus (MRSA) by disrupting biofilm formation .

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